Fucosterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-Cancer Properties

Studies suggest fucosterol may possess anti-cancer properties. Research has shown it can inhibit the growth and proliferation of various cancer cell lines through mechanisms like inducing apoptosis (programmed cell death) and hindering cell migration and invasion []. While promising, more research is needed to fully understand how fucosterol exerts these effects and translate these findings into clinical applications for cancer treatment [].

Anti-Diabetic and Anti-Obesity Effects

Fucosterol exhibits potential benefits in regulating blood sugar and managing obesity. Studies have observed its ability to improve insulin sensitivity, reduce fat accumulation, and promote brown adipose tissue activity (responsible for burning calories) [, ]. These findings suggest a potential role for fucosterol in preventing and managing type 2 diabetes and obesity, although further research is required to confirm its efficacy and safety in humans [, ].

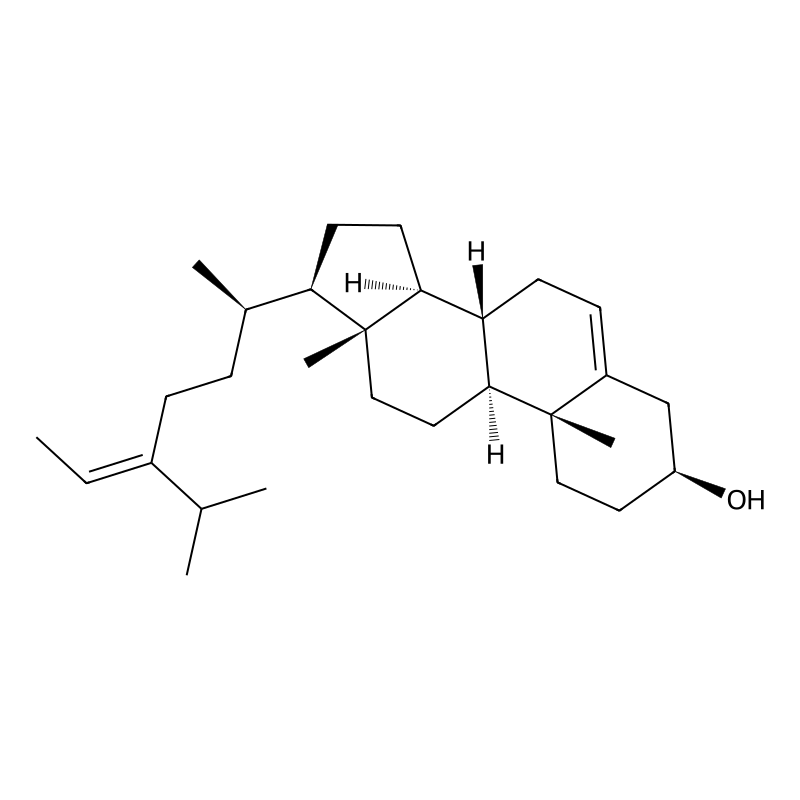

Fucosterol is characterized by its white needle-like crystalline form, with a molecular weight of 412.7 g/mol and a molecular formula of C29H48O. Its melting point is approximately 124°C . As a sterol, fucosterol shares structural similarities with cholesterol but possesses unique properties that confer specific biological activities.

Fucosterol undergoes various chemical transformations, particularly in biological systems. It can interact with multiple cellular pathways, influencing inflammation and oxidative stress responses. For instance, fucosterol has been shown to inhibit the phosphorylation of key proteins involved in inflammatory pathways, such as p38 mitogen-activated protein kinase and extracellular-signal-regulated kinase . Additionally, it can form hydrophobic interactions with nuclear receptors like liver X receptor beta, which may modulate lipid metabolism .

Fucosterol exhibits a wide range of biological activities:

- Anti-inflammatory: It reduces inflammatory markers and modulates immune responses by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 .

- Antioxidant: The compound enhances antioxidative enzyme activity and decreases oxidative damage markers in vitro .

- Neuroprotective: Fucosterol protects neuronal cells from amyloid-induced toxicity, indicating potential benefits in neurodegenerative diseases .

- Anticancer: Research shows that fucosterol can induce apoptosis in cancer cell lines and inhibit tumor growth through various signaling pathways .

- Anti-obesity: It suppresses adipogenesis in preadipocytes by regulating the FoxO signaling pathway .

Fucosterol can be extracted from marine algae using various solvent extraction methods. Common solvents include methanol, ethanol, and n-hexane. The extraction process typically involves:

- Drying and powdering the algae.

- Solvent extraction to dissolve fucosterol.

- Fractionation using silica gel column chromatography to purify the compound from other lipids and impurities .

Due to its diverse biological activities, fucosterol has potential applications in:

- Pharmaceuticals: As an anti-inflammatory and neuroprotective agent.

- Nutraceuticals: For its antioxidant properties and health benefits.

- Cosmetics: Due to its anti-photoaging effects.

- Agriculture: As an algicidal agent against harmful algal blooms .

Studies have shown that fucosterol interacts with various cellular pathways. Its ability to modulate inflammatory responses makes it a candidate for treating conditions like asthma or arthritis. Furthermore, its neuroprotective properties suggest potential therapeutic uses in neurodegenerative disorders such as Alzheimer’s disease .

Fucosterol shares similarities with other sterols but stands out due to its unique structural features and specific biological activities. Here are some similar compounds:

| Compound Name | Molecular Formula | Key Activities |

|---|---|---|

| Cholesterol | C27H46O | Membrane structure, precursor for steroid hormones |

| Ergosterol | C28H44O | Antifungal properties |

| Sitosterol | C29H50O | Cholesterol-lowering effects |

| Campesterol | C28H48O | Plant sterol with similar functions |

Fucosterol's distinct bioactivity profile—especially its neuroprotective and anti-obesity effects—sets it apart from these compounds, making it a subject of interest for further research and application development.

Structural Elucidation and Isomerism

Fucosterol (C₂₉H₄₈O) is a 3β-sterol with double bonds at positions 5 and 24(28), forming a Δ⁵,24(28)-dien-3β-ol structure. Its molecular formula corresponds to a stigmastane backbone with an ethylidene side chain, distinguishing it from cholesterol and other phytosterols. Key structural features include:

- Nuclear backbone: A cyclopentanophenanthrene ring system with hydroxylation at C-3.

- Side chain: A 24-ethylidene group with a double bond between C-24 and C-28.

Isomerism

Fucosterol undergoes acid-catalyzed isomerization, generating multiple stereoisomers. For example, treatment with strong acids converts fucosterol into:

| Isomer | Structure | Key Features |

|---|---|---|

| Δ⁵-Avenasterol | Δ⁵-ethylene side chain | Absence of 24(28)-double bond |

| Δ⁵,23-Stigmastadienol | Dual double bonds at Δ⁵ and Δ23 | Diene configuration |

| Δ⁵,24(25)-Stigmastadienol | Δ⁵ and Δ24(25) bonds | Distinct side-chain geometry |

These isomers coexist in plant extracts, complicating analytical quantification. Stereochemical specificity at C-24 and C-28 is critical, as seen in epoxide derivatives like (24R,28R)- and (24S,28S)-epoxy-24-ethylcholesterol, which influence biological activity.

Biosynthesis Pathways in Marine Algae

Fucosterol biosynthesis in brown algae (e.g., Sargassum, Ecklonia) proceeds via the cycloartenol pathway, diverging from the lanosterol pathway used in animals. Key enzymatic steps include:

- Oxidosqualene cyclization to cycloartenol by cycloartenol synthase (CAS).

- Methylation at C-24 and C-28 to form 24-methylenelophenol.

- Reduction and isomerization to yield fucosterol.

Table 1: Key Enzymes in Fucosterol Biosynthesis

This pathway is conserved across brown algae, though variations in enzyme efficiency may explain species-specific fucosterol yields.

Physicochemical Properties and Stability

Fucosterol’s physicochemical traits are critical for its industrial applications.

Solubility

Fucosterol exhibits moderate solubility in organic solvents:

| Solvent | Solubility (mg/mL) | Source |

|---|---|---|

| Ethanol | 0.25 | |

| Dimethyl Formamide | 1.0 | |

| Chloroform | Low | |

| Ethyl Acetate | Low |

Thermal Stability

- Melting Point: 107–110°C.

- Storage Stability: Stable at -20°C for ≥4 years; degradation observed at room temperature.

Structural IntegrityFucosterol’s conjugated double bonds (Δ⁵ and Δ24(28)) render it susceptible to oxidation and isomerization under acidic or high-temperature conditions.

Reactive Oxygen Species Scavenging

Fucosterol demonstrates potent reactive oxygen species scavenging capabilities through multiple mechanistic pathways. The compound exhibits direct radical scavenging activity against various reactive oxygen species, including hydroxyl radicals, superoxide anions, and hydrogen peroxide [1] [2]. In cell-free radical scavenging assays, fucosterol effectively neutralizes free radicals through its molecular structure, which contains electron-donating groups capable of stabilizing reactive intermediates [1].

Studies utilizing dichlorofluorescein methodology have demonstrated that fucosterol isolated from Sargassum crassifolium achieves remarkable intracellular reactive oxygen species reduction, with documented decreases of 71.66% at concentrations of 10 μg/mL in hydrogen peroxide-treated hepatic cells [2]. This scavenging effect occurs through both primary and secondary antioxidant mechanisms, where fucosterol interrupts free radical chain reactions and chelates transition metal ions that catalyze reactive oxygen species formation [1].

Enzymatic Antioxidant System Regulation

Fucosterol exerts profound regulatory effects on endogenous antioxidant enzyme systems, particularly in hepatic tissue protection models. In carbon tetrachloride-induced hepatotoxicity studies, fucosterol administration resulted in significant enhancement of key antioxidant enzymes [3]. Specifically, hepatic cytosolic superoxide dismutase activity increased by 33.89%, catalase activity was enhanced by 21.56%, and glutathione peroxidase activity was elevated by 39.24% compared to control groups [3].

These enzymatic enhancements contribute to cellular protection through complementary mechanisms. Superoxide dismutase converts superoxide radicals to hydrogen peroxide, catalase decomposes hydrogen peroxide to water and oxygen, and glutathione peroxidase reduces both hydrogen peroxide and lipid peroxides using glutathione as a cofactor [3]. The coordinated upregulation of these enzymes creates a comprehensive antioxidant defense system that effectively manages oxidative stress conditions.

Nuclear Factor Erythroid 2-Related Factor 2 Pathway Activation

Recent investigations have revealed that fucosterol activates the Keap1-Nuclear Factor Erythroid 2-related factor 2 pathway, a critical cellular defense mechanism against oxidative stress [4]. In palmitic acid-induced hepatocyte oxidative stress models, fucosterol treatment resulted in Nuclear Factor Erythroid 2-related factor 2 translocation to the nucleus, where it binds to antioxidant response elements and initiates transcription of cytoprotective genes [4].

This pathway activation leads to increased expression of phase II detoxification enzymes, including heme oxygenase-1, NAD(P)H quinone oxidoreductase 1, glutathione S-transferases, and additional antioxidant enzymes [4]. The Nuclear Factor Erythroid 2-related factor 2-mediated response represents a sophisticated cellular adaptation mechanism that enhances long-term antioxidant capacity beyond direct radical scavenging effects.

Anti-inflammatory Pathways

Nuclear Factor Kappa B Pathway Inhibition

Fucosterol demonstrates significant anti-inflammatory activity through targeted inhibition of Nuclear Factor Kappa B signaling cascades. In lipopolysaccharide-stimulated RAW 264.7 macrophages, fucosterol treatment resulted in substantial reduction of Nuclear Factor Kappa B phosphorylation and nuclear translocation [5] [6] [7]. This inhibition prevents the transcriptional activation of pro-inflammatory gene expression, effectively attenuating inflammatory responses at the molecular level.

The mechanism involves interference with inhibitor of Nuclear Factor Kappa B kinase complex activation, which normally phosphorylates inhibitor of Nuclear Factor Kappa B proteins, leading to their degradation and subsequent Nuclear Factor Kappa B release [5]. By maintaining inhibitor of Nuclear Factor Kappa B stability, fucosterol prevents Nuclear Factor Kappa B-mediated transcription of inflammatory mediators, including cyclooxygenase-2, inducible nitric oxide synthase, and various pro-inflammatory cytokines [6] [8].

Mitogen-Activated Protein Kinase Pathway Modulation

Fucosterol exhibits selective modulation of mitogen-activated protein kinase pathways, particularly targeting p38 mitogen-activated protein kinase signaling while leaving other pathways relatively unaffected. In concanavalin A-induced acute liver injury models, fucosterol treatment specifically reduced p38 mitogen-activated protein kinase phosphorylation without significantly affecting c-Jun N-terminal kinase or extracellular signal-regulated kinase activation [5] [7].

The p38 mitogen-activated protein kinase pathway plays crucial roles in inflammatory cytokine production and cellular stress responses. Fucosterol-mediated inhibition of this pathway results in decreased expression of inflammatory mediators and reduced tissue damage in various inflammatory conditions [5] [7] [9]. This selective targeting suggests that fucosterol possesses sophisticated molecular recognition properties that allow for precise therapeutic intervention.

Cytokine Expression Suppression

Comprehensive studies have documented fucosterol's ability to suppress expression of key pro-inflammatory cytokines in multiple experimental models. Treatment with fucosterol results in concentration-dependent reductions in tumor necrosis factor alpha, interleukin-6, and interleukin-1 beta expression at both messenger ribonucleic acid and protein levels [5] [6] [10].

In particulate matter-induced inflammation models using RAW 264.7 macrophages, fucosterol demonstrated potent protective effects against inflammatory mediator production. The compound significantly reduced nitric oxide production levels, which were mediated through inflammatory mediators including inducible nitric oxide synthase, cyclooxygenase-2, and prostaglandin E2 [6] [10]. These effects were accompanied by decreased expression of pro-inflammatory cytokines, indicating comprehensive anti-inflammatory activity.

Anticancer Actions

Apoptosis Induction Mechanisms

Fucosterol demonstrates remarkable anticancer activity through multiple apoptosis induction pathways across various cancer cell lines. In HeLa cervical cancer cells, fucosterol induced apoptosis through mitochondrial membrane potential disruption and reactive oxygen species generation, achieving an inhibitory concentration of 40 μM [11] [12]. The apoptotic process involves activation of both intrinsic and extrinsic apoptotic pathways, leading to comprehensive cell death mechanisms.

Studies using lung cancer cell lines A549 and SK-LU-1 revealed that fucosterol induces apoptosis through modulation of B-cell lymphoma 2 family proteins, specifically upregulating pro-apoptotic Bcl-2-associated X protein while downregulating anti-apoptotic B-cell lymphoma 2 [13] [14]. This modulation leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase cascade activation resulting in programmed cell death.

In HL-60 leukemia cells, fucosterol demonstrated dual pathway apoptosis induction involving both mitochondrial-dependent and death receptor-mediated mechanisms [15]. The compound activated Fas death receptor signaling while simultaneously promoting mitochondrial dysfunction, creating multiple convergent pathways leading to cell death with an inhibitory concentration of 14.19 μM.

Cell Cycle Arrest Mechanisms

Fucosterol consistently induces cell cycle arrest at the G2/M checkpoint across multiple cancer cell types, representing a critical mechanism for growth inhibition. Flow cytometric analysis in various cancer cell lines demonstrates that fucosterol treatment results in accumulation of cells in the G2/M phase, preventing progression through mitosis [11] [13] [15] [14].

The molecular basis of this cell cycle arrest involves modulation of key regulatory proteins controlling the G2/M transition. Fucosterol treatment decreases expression of cyclin-dependent kinase 2, cyclin A, and cyclin B1 while simultaneously increasing expression of cyclin-dependent kinase inhibitors p21Cip1 and p27Kip1 [13] [14]. This protein expression pattern creates an effective block to cell cycle progression, preventing cancer cell proliferation.

In ovarian cancer cell lines ES2 and OV90, fucosterol induced cell cycle disruption through phosphatidylinositol 3-kinase and mitogen-activated protein kinase pathway suppression, resulting in inhibitory concentrations of 62.4 μM and 51.4 μM, respectively [16]. These pathways are crucial for cell survival and proliferation, and their inhibition contributes to both growth arrest and apoptosis induction.

Signal Transduction Pathway Targeting

Fucosterol demonstrates sophisticated targeting of cancer-relevant signaling pathways, particularly the Raf/MEK/ERK cascade in lung cancer models. Network pharmacology studies have identified growth factor receptor-bound protein 2 as a key target through which fucosterol modulates extracellular signal-regulated kinase signaling [17]. This targeting disrupts critical growth and survival signals essential for cancer cell maintenance.

In cervical cancer cells, fucosterol significantly inhibited phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin pathway components, which are frequently dysregulated in human cancers [11]. This pathway inhibition contributes to reduced cell survival, decreased protein synthesis, and enhanced apoptotic susceptibility.

The compound also demonstrates selectivity for cancer cells over normal cells, with studies showing minimal toxicity to normal colon fibroblasts while maintaining potent anticancer effects against colorectal cancer cell lines [18]. This selectivity suggests that fucosterol preferentially targets pathways that are aberrantly activated in transformed cells.

Metabolic Regulation

Cholesterol Homeostasis Modulation

Fucosterol functions as a selective liver X receptor modulator, demonstrating dual agonist activity for both liver X receptor alpha and liver X receptor beta [19]. This activation leads to transcriptional upregulation of key genes involved in reverse cholesterol transport, including ATP-binding cassette transporter A1, ATP-binding cassette transporter G1, and apolipoprotein E [19].

The compound promotes cholesterol efflux from macrophages and hepatocytes without inducing hepatic triglyceride accumulation, a significant advantage over many cholesterol-lowering agents [19]. This effect occurs through upregulation of insulin-induced gene 2a, which delays nuclear translocation of sterol regulatory element-binding protein 1c, thereby preventing excessive lipogenesis while maintaining beneficial cholesterol homeostasis effects [19].

In intestinal cells, fucosterol regulates Niemann-Pick C1-like protein 1 and ATP-binding cassette transporter A1 expression, affecting both cholesterol absorption and efflux mechanisms [19]. This dual regulation contributes to overall cholesterol homeostasis maintenance through coordinated effects on intestinal cholesterol handling.

Glucose Metabolism Enhancement

Fucosterol demonstrates significant antidiabetic activity through multiple mechanisms affecting glucose metabolism and insulin sensitivity. In insulin-resistant HepG2 cells, fucosterol enhanced glucose uptake through downregulation of protein tyrosine phosphatase 1B expression, a key negative regulator of insulin signaling [20].

The compound activates insulin signaling pathways through increased phosphorylation of protein kinase B, phosphatidylinositol 3-kinase, and extracellular signal-regulated kinase 1, leading to improved insulin sensitivity and glucose utilization [20]. Additionally, fucosterol reduces insulin-stimulated serine phosphorylation of insulin receptor substrate 1, preventing insulin resistance development [20].

In streptozotocin-induced diabetic rats, oral administration of fucosterol at 30 mg/kg resulted in significant decreases in serum glucose concentrations and inhibition of sorbitol accumulation in lens tissues [21]. The compound also demonstrated efficacy in epinephrine-induced diabetic models, preventing blood glucose elevation and glycogen degradation [21].

Lipid Metabolism Regulation

Fucosterol exhibits potent anti-adipogenic effects through modulation of forkhead box protein O1 signaling pathways in 3T3-L1 preadipocytes [22]. Treatment with fucosterol significantly reduced intracellular lipid accumulation at concentrations of 25 and 50 μM, accompanied by downregulation of adipogenic transcription factors including peroxisome proliferator-activated receptor gamma, CCAAT/enhancer-binding protein alpha, and sterol regulatory element-binding protein 1 [22].

The compound enhances sirtuin 1 expression while decreasing phosphorylated forkhead box protein O1, resulting in forkhead box protein O1 activation and subsequent inhibition of adipogenesis [22]. This mechanism provides a molecular basis for fucosterol's anti-obesity properties and suggests potential therapeutic applications in metabolic syndrome management.

Fucosterol also activates AMP-activated protein kinase and Wnt/beta-catenin signaling pathways, both crucial for metabolic regulation [23]. AMP-activated protein kinase activation enhances fatty acid oxidation and glucose uptake while inhibiting lipogenesis, contributing to improved metabolic profiles [23].

Neuroprotective and Neuromodulatory Effects

Amyloid Beta Toxicity Protection

Fucosterol demonstrates significant neuroprotective effects against amyloid beta-induced neurotoxicity, a key pathological feature of Alzheimer disease. In SH-SY5Y neuroblastoma cells, pretreatment with fucosterol protected against amyloid beta 1-42-induced apoptosis through multiple mechanisms [24] [25].

The compound reduces intracellular amyloid beta levels and prevents amyloid beta fibril formation, addressing both the accumulation and aggregation aspects of amyloid pathology [24]. Additionally, fucosterol enhances neuroglobin messenger ribonucleic acid expression, providing neuroprotection against oxidative damage associated with amyloid beta toxicity [24].

Flow cytometric analysis confirmed that fucosterol treatment significantly reduced amyloid beta-induced apoptotic cell populations while maintaining neuronal viability [24]. These protective effects suggest potential therapeutic applications in neurodegenerative disease prevention and treatment.

Brain-Derived Neurotrophic Factor Pathway Activation

Fucosterol enhances brain-derived neurotrophic factor expression and signaling through tropomyosin receptor kinase B-mediated pathways [26] [27]. In primary hippocampal neurons, fucosterol treatment resulted in upregulation of mature brain-derived neurotrophic factor expression and activation of downstream extracellular signal-regulated kinase 1/2 signaling [26].

This brain-derived neurotrophic factor enhancement contributes to neuronal survival, synaptic plasticity, and cognitive function maintenance [26] [28]. In aging rat models with amyloid beta-induced cognitive impairment, chronic fucosterol infusion restored brain-derived neurotrophic factor expression in the dentate gyrus and improved spatial memory performance in Morris water maze tests [26].

Network pharmacology studies have identified tropomyosin receptor kinase B as a key target for fucosterol's neuroprotective effects, with molecular docking analyses confirming significant binding affinity [28]. This interaction suggests that fucosterol may function as a brain-derived neurotrophic factor mimetic, providing therapeutic benefits through neurotrophin pathway activation.

Endoplasmic Reticulum Stress Modulation

Fucosterol provides neuroprotection through suppression of aging-induced endoplasmic reticulum stress, a critical cellular dysfunction associated with neurodegenerative diseases [26] [27]. The compound attenuates amyloid beta 1-42-induced increases in glucose-regulated protein 78 expression, a key marker of endoplasmic reticulum stress [26].

In primary hippocampal cultures, fucosterol pretreatment prevented amyloid beta-induced calcium dysregulation and reduced intracellular calcium levels, addressing a fundamental mechanism of endoplasmic reticulum stress initiation [26]. The compound also inhibited c-Jun N-terminal kinase phosphorylation linked to N-methyl-D-aspartate receptor activation, preventing stress-induced cellular damage [26].

These endoplasmic reticulum stress modulatory effects contribute to improved cognitive function in aging models, suggesting that fucosterol may be beneficial for managing age-related cognitive decline through cellular stress reduction [26] [27].

Cholinergic System Enhancement

Fucosterol demonstrates selective acetylcholinesterase inhibitory activity, contributing to enhanced cholinergic neurotransmission [28] [29]. Enzyme kinetic studies reveal that fucosterol functions as a competitive inhibitor of acetylcholinesterase, increasing acetylcholine availability at synaptic sites [28].

This cholinesterase inhibition is particularly relevant for Alzheimer disease therapy, where cholinergic deficits contribute significantly to cognitive impairment [28] [29]. Molecular docking analyses confirm significant binding affinity between fucosterol and acetylcholinesterase active sites, supporting the mechanistic basis for this therapeutic effect [28].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Wikipedia

Use Classification

Dates

2: Hoang MH, Jia Y, Jun HJ, Lee JH, Lee BY, Lee SJ. Fucosterol is a selective liver X receptor modulator that regulates the expression of key genes in cholesterol homeostasis in macrophages, hepatocytes, and intestinal cells. J Agric Food Chem. 2012 Nov 21;60(46):11567-75. doi: 10.1021/jf3019084. Epub 2012 Nov 8. PubMed PMID: 23116181.

3: Ji YB, Ji CF, Yue L. Study on human promyelocytic leukemia HL-60 cells apoptosis induced by fucosterol. Biomed Mater Eng. 2014;24(1):845-51. doi: 10.3233/BME-130876. PubMed PMID: 24211971.

4: Choi JS, Han YR, Byeon JS, Choung SY, Sohn HS, Jung HA. Protective effect of fucosterol isolated from the edible brown algae, Ecklonia stolonifera and Eisenia bicyclis, on tert-butyl hydroperoxide- and tacrine-induced HepG2 cell injury. J Pharm Pharmacol. 2015 Aug;67(8):1170-8. doi: 10.1111/jphp.12404. Epub 2015 Mar 13. PubMed PMID: 25773602.

5: Sun Z, Mohamed MAA, Park SY, Yi TH. Fucosterol protects cobalt chloride induced inflammation by the inhibition of hypoxia-inducible factor through PI3K/Akt pathway. Int Immunopharmacol. 2015 Dec;29(2):642-647. doi: 10.1016/j.intimp.2015.09.016. Epub 2015 Sep 26. PubMed PMID: 26395918.

6: Yoo MS, Shin JS, Choi HE, Cho YW, Bang MH, Baek NI, Lee KT. Fucosterol isolated from Undaria pinnatifida inhibits lipopolysaccharide-induced production of nitric oxide and pro-inflammatory cytokines via the inactivation of nuclear factor-κB and p38 mitogen-activated protein kinase in RAW264.7 macrophages. Food Chem. 2012 Dec 1;135(3):967-75. doi: 10.1016/j.foodchem.2012.05.039. Epub 2012 May 11. PubMed PMID: 22953812.

7: Zhen XH, Quan YC, Jiang HY, Wen ZS, Qu YL, Guan LP. Fucosterol, a sterol extracted from Sargassum fusiforme, shows antidepressant and anticonvulsant effects. Eur J Pharmacol. 2015 Dec 5;768:131-8. doi: 10.1016/j.ejphar.2015.10.041. Epub 2015 Oct 26. PubMed PMID: 26515446.

8: Jung HA, Bhakta HK, Min BS, Choi JS. Fucosterol activates the insulin signaling pathway in insulin resistant HepG2 cells via inhibiting PTP1B. Arch Pharm Res. 2016 Oct;39(10):1454-1464. Epub 2016 Aug 20. PubMed PMID: 27544192.

9: Kim MS, Oh GH, Kim MJ, Hwang JK. Fucosterol inhibits matrix metalloproteinase expression and promotes type-1 procollagen production in UVB-induced HaCaT cells. Photochem Photobiol. 2013 Jul-Aug;89(4):911-8. doi: 10.1111/php.12061. Epub 2013 Mar 18. PubMed PMID: 23418792.

10: Terasaki M, Hirose A, Narayan B, Baba Y, Kawagoe C, Yasui H, Saga N, Hosokawa M, Miyashita K. EVALUATION OF RECOVERABLE FUNCTIONAL LIPID COMPONENTS OF SEVERAL BROWN SEAWEEDS (PHAEOPHYTA) FROM JAPAN WITH SPECIAL REFERENCE TO FUCOXANTHIN AND FUCOSTEROL CONTENTS(1). J Phycol. 2009 Aug;45(4):974-80. doi: 10.1111/j.1529-8817.2009.00706.x. Epub 2009 Jul 28. PubMed PMID: 27034228.

11: Hwang E, Park SY, Sun ZW, Shin HS, Lee DG, Yi TH. The protective effects of fucosterol against skin damage in UVB-irradiated human dermal fibroblasts. Mar Biotechnol (NY). 2014 Jun;16(3):361-70. doi: 10.1007/s10126-013-9554-8. Epub 2013 Oct 20. PubMed PMID: 24142195.

12: Lee S, Lee YS, Jung SH, Kang SS, Shin KH. Anti-oxidant activities of fucosterol from the marine algae Pelvetia siliquosa. Arch Pharm Res. 2003 Sep;26(9):719-22. PubMed PMID: 14560919.

13: Jung HA, Islam MN, Lee CM, Oh SH, Lee S, Jung JH, Choi JS. Kinetics and molecular docking studies of an anti-diabetic complication inhibitor fucosterol from edible brown algae Eisenia bicyclis and Ecklonia stolonifera. Chem Biol Interact. 2013 Oct 25;206(1):55-62. doi: 10.1016/j.cbi.2013.08.013. Epub 2013 Aug 29. PubMed PMID: 23994501.

14: Fujimoto Y, Morisaki M, Ikekawa N. Stereochemical importance of fucosterol epoxide in the conversion of sitosterol into cholesterol in the silkworm Bombyx mori. Biochemistry. 1980 Mar 18;19(6):1065-9. PubMed PMID: 7370223.

15: Hagiwara H, Wakita K, Inada Y, Hirose S. Fucosterol decreases angiotensin converting enzyme levels with reduction of glucocorticoid receptors in endothelial cells. Biochem Biophys Res Commun. 1986 Aug 29;139(1):348-52. PubMed PMID: 3021129.

16: Mansour MP, Shrestha P, Belide S, Petrie JR, Nichols PD, Singh SP. Characterization of oilseed lipids from "DHA-producing Camelina sativa": a new transformed land plant containing long-chain omega-3 oils. Nutrients. 2014 Feb 21;6(2):776-89. doi: 10.3390/nu6020776. PubMed PMID: 24566436; PubMed Central PMCID: PMC3942731.

17: Acartürk F, Imai T, Saito H, Ishikawa M, Otagiri M. Comparative study on inclusion complexation of maltosyl-beta-cyclodextrin, heptakis(2,6-di-O-methyl)-beta-cyclodextrin and beta-cyclodextrin with fucosterol in aqueous and solid state. J Pharm Pharmacol. 1993 Dec;45(12):1028-32. PubMed PMID: 7908969.

18: Lee DG, Park SY, Chung WS, Park JH, Shin HS, Hwang E, Kim IH, Yi TH. The bone regenerative effects of fucosterol in in vitro and in vivo models of postmenopausal osteoporosis. Mol Nutr Food Res. 2014 Jun;58(6):1249-57. doi: 10.1002/mnfr.201300319. Epub 2014 Mar 7. PubMed PMID: 24604889.

19: Khanavi M, Gheidarloo R, Sadati N, Ardekani MR, Nabavi SM, Tavajohi S, Ostad SN. Cytotoxicity of fucosterol containing fraction of marine algae against breast and colon carcinoma cell line. Pharmacogn Mag. 2012 Jan;8(29):60-4. doi: 10.4103/0973-1296.93327. PubMed PMID: 22438665; PubMed Central PMCID: PMC3307205.

20: Jung HA, Jung HJ, Jeong HY, Kwon HJ, Kim MS, Choi JS. Anti-adipogenic activity of the edible brown alga Ecklonia stolonifera and its constituent fucosterol in 3T3-L1 adipocytes. Arch Pharm Res. 2014 Jun;37(6):713-20. doi: 10.1007/s12272-013-0237-9. Epub 2013 Sep 8. PubMed PMID: 24014306.